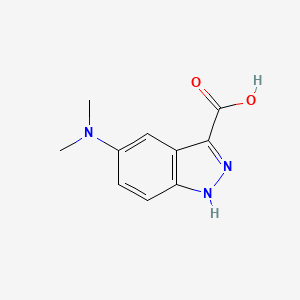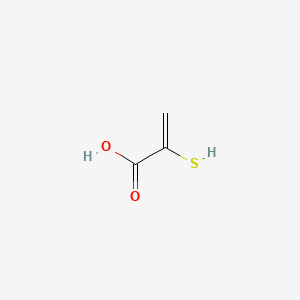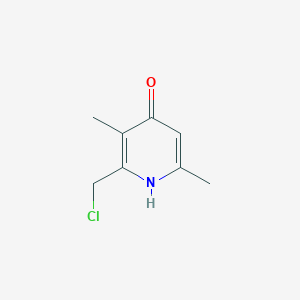
Omeprazole impurity 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omeprazole impurity 7 is a byproduct formed during the synthesis and degradation of omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to treat gastroesophageal reflux disease, peptic ulcers, and other conditions related to excessive stomach acid production. Impurities like this compound are crucial for understanding the drug’s stability, efficacy, and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole impurity 7 involves several steps, starting from the precursor 5-methoxy-2-mercaptobenzimidazole. This compound undergoes a series of reactions, including oxidation and coupling with a pyridine derivative, to form the final impurity. The reaction conditions typically involve the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to maintain the quality and purity of the final pharmaceutical product. The process involves large-scale reactions under stringent conditions, followed by purification steps such as recrystallization and chromatography to isolate the impurity .
Chemical Reactions Analysis
Types of Reactions
Omeprazole impurity 7 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the impurity can be oxidized to form sulfoxides or sulfones.
Reduction: The impurity can be reduced back to its thiol form under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the impurity. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) to determine their purity and concentration .
Scientific Research Applications
Omeprazole impurity 7 has several scientific research applications:
Mechanism of Action
The mechanism of action of Omeprazole impurity 7 is not as well-studied as that of omeprazole itself. it is believed to interact with similar molecular targets, such as the hydrogen-potassium adenosine triphosphatase (H+/K±ATPase) enzyme in the stomach lining. By inhibiting this enzyme, the impurity may contribute to the overall reduction of gastric acid production .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Omeprazole impurity 7 include other impurities formed during the synthesis of omeprazole, such as:
- Omeprazole impurity A
- Omeprazole impurity B
- Omeprazole impurity C
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it may have distinct reactivity and stability profiles, making it an important compound for studying the overall quality and safety of omeprazole formulations .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(chloromethyl)-3,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-8(11)6(2)7(4-9)10-5/h3H,4H2,1-2H3,(H,10,11) |
InChI Key |
YOKPSIVSSNLIIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


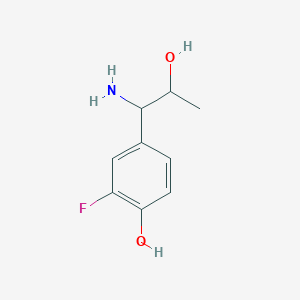
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
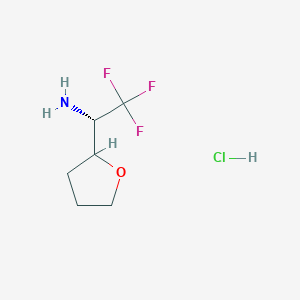
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)
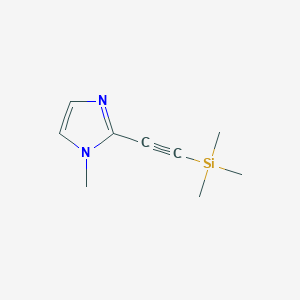
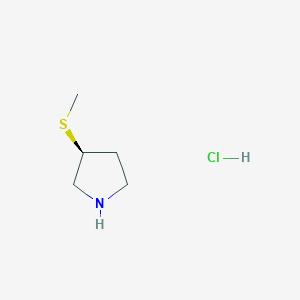
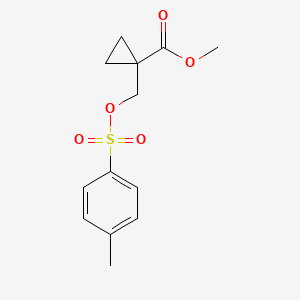
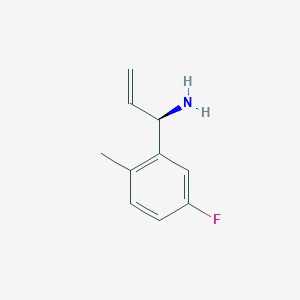

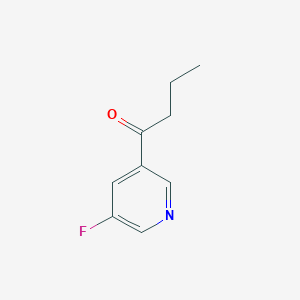
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)

